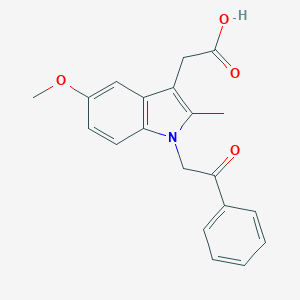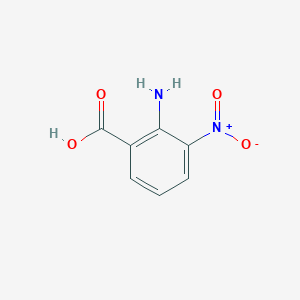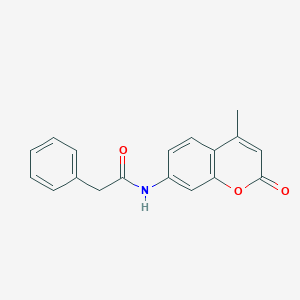![molecular formula C17H19NO4S B027019 3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid CAS No. 101585-37-9](/img/structure/B27019.png)
3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ecamsule is synthesized through a multi-step chemical process involving the reaction of camphor derivatives with terephthalaldehyde. The synthetic route typically includes the following steps:
Formation of the camphor derivative: Camphor is reacted with sulfonic acid to form a sulfonated camphor derivative.
Condensation reaction: The sulfonated camphor derivative is then condensed with terephthalaldehyde under acidic conditions to form the final product, terephthalylidene dicamphor sulfonic acid.
Industrial production methods involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process is designed to be scalable and cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
Ecamsule undergoes several types of chemical reactions, including:
Photoisomerization: When exposed to ultraviolet light, ecamsule undergoes reversible photoisomerization, where the molecule changes its structure but can revert to its original form.
Common reagents and conditions used in these reactions include ultraviolet light sources for photoisomerization and photoexcitation. The major product formed from these reactions is the thermally relaxed form of ecamsule, which effectively dissipates the absorbed ultraviolet energy.
Scientific Research Applications
Ecamsule has several scientific research applications, including:
Mechanism of Action
Ecamsule protects against ultraviolet wavelengths in the 290–400 nanometer range, with peak protection at 345 nanometers . When exposed to ultraviolet light, ecamsule undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet radiation is then released as thermal energy, preventing it from penetrating the skin . This mechanism helps reduce the formation of ultraviolet-induced pyrimidine dimers and delays the onset of skin cancer .
Comparison with Similar Compounds
Ecamsule is compared with other similar compounds such as:
Bemotrizinol: A broad-spectrum ultraviolet absorber that is effective against both ultraviolet A and ultraviolet B rays.
Bisoctrizole: A photostable ultraviolet absorber that provides broad-spectrum protection.
Drometrizole trisiloxane: An oil-soluble ultraviolet absorber that works synergistically with ecamsule to enhance ultraviolet protection.
Ecamsule’s uniqueness lies in its excellent photostability and specific absorption range, making it a preferred choice for long-lasting ultraviolet A protection in sunscreens .
Properties
IUPAC Name |
3-(4-methyl-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-7-15(8-4-13)18(12-11-17(19)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLWAQRJLXJDLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364278 |
Source


|
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101585-37-9 |
Source


|
| Record name | N-(4-Methylbenzene-1-sulfonyl)-N-(4-methylphenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
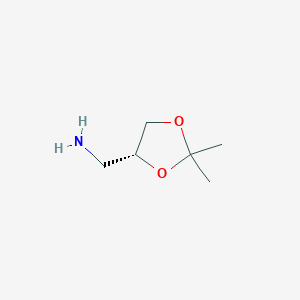
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
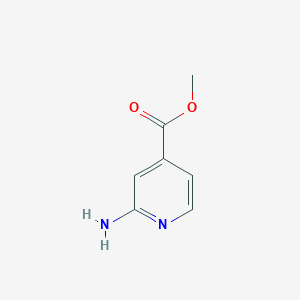
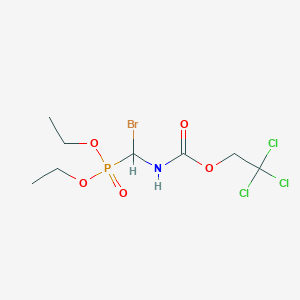
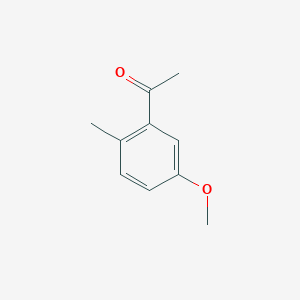
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)
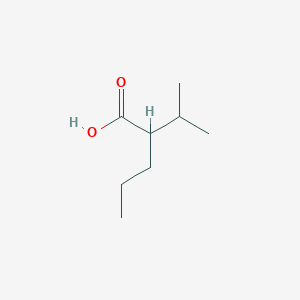

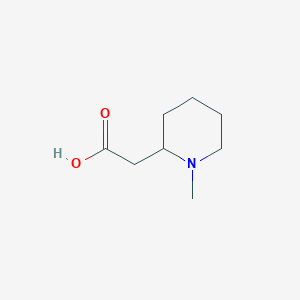
![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)
![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)
